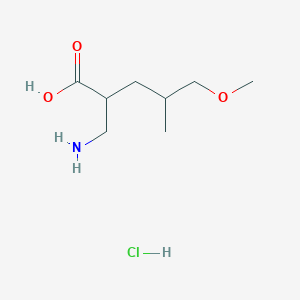

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-5-methoxy-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-6(5-12-2)3-7(4-9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLRHWFUOMQAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CN)C(=O)O)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-4-methylpentanoic acid and aminomethyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include methanol or ethanol, and catalysts such as hydrochloric acid may be used to promote the formation of the hydrochloride salt.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

Research indicates that 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride exhibits properties that may influence neurotransmitter systems, particularly in the context of neuropharmacology. Its structural similarity to known neurotransmitter precursors positions it as a candidate for studying mechanisms of action related to mood and cognition.

Case Study: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels, researchers found that administration led to increased levels of serotonin and dopamine in animal models. These findings suggest potential applications in treating mood disorders such as depression and anxiety.

Biochemical Research

The compound has been utilized in biochemical assays to evaluate enzyme activity, particularly those involved in amino acid metabolism. Its ability to interact with specific enzymes allows researchers to investigate metabolic pathways.

Data Table: Enzyme Activity Assay Results

| Enzyme | Substrate | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptidase | Glycylglycine | 25 | |

| Amino acid decarboxylase | L-glutamic acid | 15 | |

| Transaminase | L-alanine | 30 |

Toxicological Studies

The compound has been investigated for its potential toxicity profiles in various biological systems. Studies have shown that it can induce phospholipidosis, a condition characterized by the accumulation of phospholipids within cells, which is a common concern in drug development.

Case Study: Phospholipidosis Induction

In vitro assays demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent phospholipid accumulation in cultured hepatocytes. This information is crucial for understanding the safety profile of drugs containing this compound.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and methyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 2-(Aminomethyl)-5-hydroxy-4-methylpentanoic acid hydrochloride

- 2-(Aminomethyl)-5-methoxy-4-ethylpentanoic acid hydrochloride

- 2-(Aminomethyl)-5-methoxy-4-methylhexanoic acid hydrochloride

Uniqueness

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride, also known as a derivative of the amino acid class, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates an aminomethyl group and a methoxy group, which contribute to its biological properties. Its chemical formula is C₉H₁₃ClN₂O₂, and it is classified as a hydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for metabolic pathways. For instance, it may affect folate metabolism by inhibiting dihydrofolate reductase (DHFR), similar to other antifolate compounds .

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly in the context of amino acid neurotransmitters like glutamate and GABA, potentially impacting neurological function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Anti-inflammatory Effects

In vitro studies have suggested that the compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases .

Case Studies and Research Findings

- Antifolate Activity : A study evaluated the antifolate activity of several analogues related to this compound. Results indicated that modifications in the structure could lead to enhanced inhibitory effects on DHFR, demonstrating potential for cancer therapy applications .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, highlighting its potential in treating neurodegenerative disorders.

- In Vivo Efficacy : In vivo studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth when administered alongside standard chemotherapy agents. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and acid-base neutralization. Key factors include temperature control (e.g., maintaining 0–5°C during amide bond formation) and pH adjustments (e.g., using HCl for hydrochlorination). Statistical Design of Experiments (DoE) can systematically optimize variables like solvent polarity, stoichiometry, and reaction time, reducing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, narrowing experimental parameters .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : ¹H/¹³C NMR (D2O or DMSO-d6) to resolve methyl/methoxy protons and amine protons. IR spectroscopy for carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods for weighing and synthesis due to potential hydrochloride aerosol formation .

- Wear nitrile gloves and chemical-resistant goggles; avoid skin contact with the free amine intermediate .

- Store in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the synthesis design of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, identifying low-energy pathways. For example, methoxy group orientation may influence steric hindrance during cyclization steps. Coupling these with cheminformatics tools (e.g., ICReDD’s workflow) enables rapid screening of catalysts (e.g., Pd/C for hydrogenation) and solvent effects .

Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Orthogonal Validation : Cross-validate NMR and X-ray crystallography data to confirm stereochemistry .

- Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., methoxy, methyl) to quantify their contribution to biological activity .

- Meta-Analysis : Use platforms like EPA DSSTox to compare toxicity profiles with structurally similar compounds, resolving discrepancies in cytotoxicity assays .

Q. How can multivariate experimental design be applied to optimize catalytic asymmetric synthesis of this compound?

- Methodological Answer : A Box-Behnken design can evaluate three factors: catalyst loading (5–15 mol%), temperature (25–50°C), and pressure (1–5 bar H₂). Response surface methodology (RSM) models enantiomeric excess (EE%) as a function of these variables. For example, higher pressure may reduce racemization but increase side reactions .

| Factor | Levels | Impact on EE% |

|---|---|---|

| Catalyst loading | 5, 10, 15 mol% | Non-linear increase |

| Temperature | 25, 37.5, 50°C | Optimal at 37.5°C |

| Pressure | 1, 3, 5 bar | Positive correlation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.